molecular formula C22H15FN4O B11294455 4-benzyl-1-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

4-benzyl-1-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No.: B11294455
M. Wt: 370.4 g/mol
InChI Key: KSPDLMZIOLJMFW-UHFFFAOYSA-N
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Description

4-benzyl-1-(4-fluorophenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a heterocyclic compound that belongs to the class of triazoloquinazolines This compound is characterized by the presence of a triazole ring fused to a quinazoline ring, with a benzyl group and a fluorophenyl group attached

Preparation Methods

The synthesis of 4-benzyl-1-(4-fluorophenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves the following steps:

    Formation of the triazole ring: This can be achieved by reacting appropriate hydrazine derivatives with carboxylic acids or their derivatives under reflux conditions.

    Cyclization to form the quinazoline ring: The intermediate triazole compound is then subjected to cyclization reactions using suitable reagents and conditions, such as acidic or basic catalysts.

    Introduction of the benzyl and fluorophenyl groups: These groups can be introduced through nucleophilic substitution reactions or other suitable methods.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

4-benzyl-1-(4-fluorophenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzyl or fluorophenyl groups, using reagents such as alkyl halides or aryl halides.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., acids, bases), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds and can be used in the development of new chemical reactions and methodologies.

    Biology: This compound has shown promise in biological studies, particularly in the investigation of its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Research has indicated potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. It may act as a lead compound for the development of new therapeutic agents.

    Industry: The compound’s unique chemical structure makes it useful in the design and synthesis of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-benzyl-1-(4-fluorophenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, thereby exerting anticancer or anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

4-benzyl-1-(4-fluorophenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C22H15FN4O

Molecular Weight

370.4 g/mol

IUPAC Name

4-benzyl-1-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C22H15FN4O/c23-17-12-10-16(11-13-17)20-24-25-22-26(14-15-6-2-1-3-7-15)21(28)18-8-4-5-9-19(18)27(20)22/h1-13H,14H2

InChI Key

KSPDLMZIOLJMFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4C5=CC=C(C=C5)F

Origin of Product

United States

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